Tanghinigenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

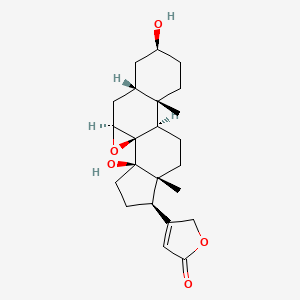

Tanghinigenin is a member of the class of cardenolides that is 7,8-epoxycard-20(22)-enolide substituted by hydroxy groups at positions 3 and 14 (the 3beta,5beta,7beta stereoisomer). It has a role as an antineoplastic agent and a metabolite. It is a member of cardenolides, a secondary alcohol, a tertiary alcohol, an epoxy steroid, a 3beta-hydroxy steroid and a 14beta-hydroxy steroid.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

Tanghinigenin has been studied for its ability to induce apoptosis in cancer cells. Research indicates that it can inhibit cell proliferation and promote programmed cell death in various cancer types. For instance, studies have demonstrated that this compound exhibits significant cytotoxicity against human carcinoma cells by downregulating anti-apoptotic proteins such as Bcl-2 and upregulating pro-apoptotic factors like caspases .

Case Studies

- Breast Cancer : A study investigating the effects of this compound on MDA-MB-231 breast cancer cells showed an IC50 value of 5 µM, indicating potent antiproliferative activity. The compound was found to induce cell cycle arrest and apoptosis through mitochondrial pathways .

- Lung Cancer : In A549 lung carcinoma cells, this compound demonstrated an IC50 of 2 µM, significantly reducing cell viability and promoting apoptosis via the intrinsic apoptotic pathway .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

Mechanisms of Action

Research suggests that this compound can protect neuronal cells from oxidative stress-induced damage. It is believed to modulate signaling pathways related to inflammation and apoptosis, thereby providing a protective effect against neurodegeneration .

Case Studies

- Alzheimer's Disease : In vitro studies have shown that this compound can reduce amyloid-beta toxicity in neuronal cultures, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Parkinson's Disease : Animal models treated with this compound exhibited reduced dopaminergic neuron loss in the substantia nigra, highlighting its protective effects against Parkinson's disease pathology .

Metabolic Disorders

Emerging research indicates that this compound may play a role in managing metabolic disorders such as diabetes.

Mechanisms of Action

this compound has been shown to enhance insulin sensitivity and glucose uptake in adipocytes. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Case Studies

- Diabetes Management : In diabetic mouse models, administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups .

- Obesity : Studies suggest that this compound can inhibit adipogenesis by downregulating key transcription factors involved in fat cell differentiation, making it a potential candidate for obesity treatment .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

6875-16-7 |

|---|---|

Molekularformel |

C23H32O5 |

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

3-[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-7,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H32O5/c1-20-6-3-15(24)10-14(20)11-18-23(28-18)17(20)5-7-21(2)16(4-8-22(21,23)26)13-9-19(25)27-12-13/h9,14-18,24,26H,3-8,10-12H2,1-2H3/t14-,15-,16+,17+,18-,20-,21+,22+,23+/m0/s1 |

InChI-Schlüssel |

XHBYSYUHABSUKR-IZFNFCPSSA-N |

SMILES |

CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |

Isomerische SMILES |

C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C[C@H]4C[C@H]5[C@]3([C@]1(CC[C@@H]2C6=CC(=O)OC6)O)O5)O)C |

Kanonische SMILES |

CC12CCC3C4(CCC(CC4CC5C3(C1(CCC2C6=CC(=O)OC6)O)O5)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.